3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative characterized by:
- Core structure: Aniline with a pinacol boronate ester at the para position.
- Substituents: Methyl groups at the 3- and 5-positions of the aromatic ring.
- Molecular formula: C₁₄H₂₁BNO₂ (molecular weight: 247.14 g/mol) .
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronic ester's reactivity with aryl halides under palladium catalysis . The methyl groups introduce steric and electronic effects that influence its reactivity and solubility compared to simpler analogs.
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGWOYVXIQJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682351 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-31-2 | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : 4-Bromo-3,5-dimethylaniline is synthesized by brominating 3,5-dimethylaniline using reagents like N-bromosuccinimide (NBS) under acidic conditions.
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Catalytic System : A palladium catalyst—commonly Pd(dppf)Cl₂ or Pd(OAc)₂—is used alongside bis(pinacolato)diboron (B₂Pin₂) as the boron source.
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Base and Solvent : Potassium acetate (KOAc) in 1,4-dioxane or dimethylformamide (DMF) facilitates the reaction at 80–100°C under inert atmosphere.
The general reaction equation is:
Optimization and Yield
Key parameters influencing yield and purity include:
Table 1: Miyaura Borylation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | 78 | |
| Solvent | 1,4-Dioxane | 75 | |
| Reaction Time | 18 hours | 80 |
Lithium-Halogen Exchange with Boronate Esters
An alternative route involves lithium-halogen exchange followed by boron electrophile quenching. This method is particularly useful for sterically hindered substrates.
Procedure Overview
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Substrate Preparation : 4-Bromo-3,5-dimethylaniline is dissolved in anhydrous tetrahydrofuran (THF) under argon.
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Lithiation : n-Butyllithium (n-BuLi) is added at -78°C to generate a lithium-arene intermediate.
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Boron Electrophile : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is introduced to form the boronate ester.
The reaction pathway is:
Critical Considerations
Table 2: Lithium-Mediated Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Lithiating Agent | n-BuLi (1.6 M in hexanes) | 70 | |
| Solvent | THF | 68 | |
| Reaction Time | 2 hours (lithiation) | 70 |
Comparative Analysis of Methods
Efficiency and Scalability
Purity and Byproducts
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Miyaura reactions produce fewer byproducts, simplifying purification.
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Lithium methods may generate residual lithium salts, necessitating rigorous washing.
Emerging Methodologies
Photocatalytic Borylation
Recent advances utilize iridium photocatalysts to activate C–Br bonds under visible light, enabling room-temperature reactions. Initial trials show 65% yield with 2 mol% Ir(ppy)₃.
Electrochemical Approaches
Electrochemical borylation avoids stoichiometric metals, leveraging boron trifluoride etherate as both electrolyte and boron source. Pilot studies report 60% yield at 1.5 V.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form corresponding boronic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts with aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Substituent Position and Steric Effects
Key Insight : The 3,5-dimethyl substitution in the target compound balances steric hindrance and electronic effects, offering moderate reactivity suitable for selective coupling reactions .
N-Substituted Derivatives
Key Insight : N-substituents modulate electronic and steric profiles, with alkyl groups enhancing solubility and aryl groups enabling advanced material applications .
Electronic and Functional Modifications
Key Insight : Functionalization with electron-donating/withdrawing groups or extended π-systems tailors compounds for specific roles in sensing, optoelectronics, or catalysis .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.4 ppm for pinacol), and amine protons (δ 3.5–5.0 ppm, broad) .
- X-Ray Crystallography : Resolve boronate ester geometry (B–O bond lengths: ~1.36 Å) and planarity of the aniline ring .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~289.18) and isotopic patterns for boron (¹⁰B/¹¹B) .
Advanced: How does the boronate ester group influence reactivity in Suzuki-Miyaura cross-coupling?
Methodological Answer :
The pinacol boronate group enables efficient coupling with aryl halides (e.g., Ar–X, X = Br, I) under Pd catalysis. Key parameters:
- Catalytic System : Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C .
- Base Selection : K₂CO₃ or Cs₂CO₃ for deprotonation and transmetallation steps .
Challenges : Competing protodeboronation under acidic conditions—use anhydrous solvents and inert atmospheres to mitigate .
Basic: What are the stability and storage requirements for this compound?
Q. Methodological Answer :
- Stability : Susceptible to hydrolysis in humid environments; store under argon at –20°C in sealed amber vials .
- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to prevent boronate degradation .
Advanced: How can this compound be utilized in organic electronic materials?
Q. Methodological Answer :
- Hole Transport Layers (HTLs) : Incorporate into triphenylamine-based polymers for perovskite solar cells (PSCs), achieving >20% efficiency via enhanced charge mobility .
- OLEDs : Serve as a monomer in electroluminescent polymers; tune emission spectra by modifying substituents on the aniline ring .
Synthetic Tip : Purify via column chromatography (SiO₂, hexane/EtOAc gradient) to remove trace metal catalysts .
Basic: How to evaluate potential biological activity of this compound?
Q. Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity (MIC against S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin controls .
Advanced: What strategies resolve contradictions in reported catalytic systems for its synthesis?
Q. Methodological Answer :
- Contradiction Example : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ in cross-coupling yields (75% vs. 62%).
- Resolution : Use Design of Experiments (DoE) to optimize ligand-metal ratios and solvent polarity. For polar substrates, Pd(dppf)Cl₂ in dioxane improves stability .
Basic: How to mitigate side reactions during functionalization of the aniline group?
Q. Methodological Answer :
- Protection : Acetylate the –NH₂ group with Ac₂O/pyridine before borylation to prevent undesired N–B bond formation .
- Selective Deprotection : Use NH₃/MeOH to regenerate the amine post-reaction .
Advanced: What computational methods predict regioselectivity in further derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
